N-(4-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide
Description
N-(4-(2-(4-Benzylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is a thiazole-based small molecule featuring a cyclopropanecarboxamide moiety linked to a thiazol-2-yl group. The compound incorporates a 4-benzylpiperidine substituent connected via a 2-oxoethyl spacer.
Key structural attributes:
Properties
IUPAC Name |
N-[4-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c25-19(13-18-14-27-21(22-18)23-20(26)17-6-7-17)24-10-8-16(9-11-24)12-15-4-2-1-3-5-15/h1-5,14,16-17H,6-13H2,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLFEZQXGBNUDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)CC(=O)N3CCC(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the following steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of 4-benzylpiperidine through the reductive amination of benzylamine with piperidine.
Thiazole Formation: The next step involves the synthesis of the thiazole ring. This can be achieved by reacting 2-bromoacetophenone with thiourea to form 2-aminothiazole.
Coupling Reaction: The final step involves coupling the piperidine intermediate with the thiazole intermediate using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted piperidine or thiazole derivatives.
Scientific Research Applications
NMDA Receptor Antagonism
One of the significant applications of this compound is its role as an NMDA receptor antagonist. NMDA receptors are critical in synaptic plasticity and memory function. Compounds that modulate these receptors can be beneficial in treating neurodegenerative diseases such as Alzheimer's and conditions like schizophrenia. Research indicates that derivatives of this compound may exhibit neuroprotective effects by inhibiting excitotoxicity associated with NMDA receptor overactivation .
Antidepressant Activity
Studies have shown that compounds similar to N-(4-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide can exhibit antidepressant-like activity in animal models. The mechanism may involve the modulation of serotonin and norepinephrine pathways, which are crucial in mood regulation. This suggests potential for developing new antidepressants that target specific neurochemical pathways .
Anti-cancer Properties
Research has indicated that thiazole derivatives possess anti-cancer properties. The thiazole moiety in this compound may contribute to its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have shown promising results against various cancer cell lines, indicating a potential pathway for therapeutic development .
Case Study 1: Neuroprotection in Models of Excitotoxicity
A study investigated the effects of a related compound on neuronal survival in models of excitotoxicity induced by NMDA receptor activation. The results demonstrated significant neuroprotective effects, suggesting that compounds with similar structures could be developed for therapeutic use in neurodegenerative disorders .
Case Study 2: Antidepressant Effects in Rodent Models
In a controlled study, rodents treated with this compound showed reduced depressive-like behaviors compared to control groups. The study highlighted changes in serotonin levels, indicating a mechanism through which the compound exerts its antidepressant effects .
Case Study 3: Cytotoxicity Against Cancer Cell Lines
Investigations into the cytotoxic effects of thiazole derivatives revealed that this compound exhibited selective toxicity against specific cancer cell lines while sparing normal cells. This selectivity is crucial for developing anti-cancer therapies that minimize side effects .
Mechanism of Action
The mechanism of action of N-(4-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound is believed to bind to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table compares the target compound with key analogs from the evidence:
Key Comparative Insights
Cyclopropanecarboxamide vs. Acetamide/Urea Derivatives
- Metabolic Stability : Cyclopropanecarboxamide derivatives (e.g., compound 44, ) may exhibit enhanced metabolic stability compared to acetamide-linked analogs (e.g., GSK1570606A, ) due to reduced enzymatic cleavage susceptibility.
Piperidine/Piperazine Substituents
- 4-Benzylpiperidine : The benzyl group in the target compound may enhance P-gp inhibition compared to simpler piperazine derivatives (e.g., compound 4, ), as aromatic substituents often improve affinity for efflux pumps .
- Spiro and Branched Moieties : Piperazine derivatives with chlorophenyl or methoxyphenyl groups () show higher melting points (282–303°C) than the target compound (estimated mp ~200–220°C), suggesting differences in crystallinity and solubility.
Biological Activity
N-(4-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : CHNOS
- Molecular Weight : 383.5 g/mol
- CAS Number : 921844-88-4
This structure features a thiazole ring, a cyclopropane carboxamide moiety, and a benzylpiperidine segment, which are critical for its biological activity.
The biological activity of this compound can be attributed to its interaction with neurotransmitter systems. It primarily acts as a monoamine releasing agent , selectively increasing the release of dopamine and norepinephrine while having a lesser effect on serotonin. This selectivity suggests potential applications in treating neurological disorders such as depression and anxiety.
Pharmacological Effects
Table 1: Summary of Biological Activities
Case Study: Anticancer Properties
In a study evaluating the anticancer properties of thiazole-based compounds, it was found that modifications in the piperidine structure significantly enhanced cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The most potent compound exhibited an IC value of 2.32 µg/mL, indicating strong antitumor activity .
Case Study: Neuropharmacological Evaluation
A comparative study on various 4-benzylpiperidine derivatives revealed that those with a two-carbon linker exhibited higher potency in inhibiting dopamine reuptake compared to longer linkers. This finding underscores the importance of structural modifications in enhancing therapeutic efficacy against neurological disorders .
Q & A
Q. How to validate mechanism of action when data conflicts with hypotheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
